BenchChemオンラインストアへようこそ!

(3R,4S)-4-Methoxypyrrolidin-3-ol

stereochemistry medicinal chemistry chiral building block

This chiral (3R,4S)-4-Methoxypyrrolidin-3-ol (CAS 473298-25-8) delivers a defined hydrogen-bonding vector essential for ATP-competitive kinase inhibitor design, as validated by PKL inhibitory activity (IC50 = 150 nM). Unlike undefined stereoisomer mixtures, the (3R,4S) configuration guarantees reproducible SAR and target engagement in CNS programs where blood-brain barrier penetration is influenced by the rigid pyrrolidine scaffold. Procurement of this specific isomer eliminates stereochemical ambiguity in fragment-based lead optimization. Both the free base (≥98% purity) and the hydrochloride salt (CAS 473298-26-9) are available to match solubility requirements for in vitro and in vivo studies.

Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
Cat. No. B11768917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4S)-4-Methoxypyrrolidin-3-ol
Molecular FormulaC5H11NO2
Molecular Weight117.15 g/mol
Structural Identifiers
SMILESCOC1CNCC1O
InChIInChI=1S/C5H11NO2/c1-8-5-3-6-2-4(5)7/h4-7H,2-3H2,1H3/t4-,5+/m1/s1
InChIKeyNLVZYRDCKUFONR-UHNVWZDZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding (3R,4S)-4-Methoxypyrrolidin-3-ol: A Defined Chiral Pyrrolidine Building Block for Stereospecific Drug Discovery


(3R,4S)-4-Methoxypyrrolidin-3-ol (CAS 473298-25-8) is a chiral pyrrolidine derivative characterized by a methoxy group at the 4-position and a hydroxyl group at the 3-position of the pyrrolidine ring, with defined (3R,4S) stereochemistry [1]. Its molecular formula is C₅H₁₁NO₂ with a molecular weight of 117.15 g/mol . The compound belongs to the 4-substituted pyrrolidin-3-ol class and is commercially available as a free base with purity specifications of ≥98% from specialized chemical suppliers . This scaffold is recognized as a privileged structure in medicinal chemistry, particularly for probing ribose-binding pockets in ATP-dependent enzymes .

Why Generic Substitution Fails: The Critical Role of Defined (3R,4S) Stereochemistry in 4-Methoxypyrrolidin-3-ol


Substituting (3R,4S)-4-methoxypyrrolidin-3-ol with a generic "4-methoxypyrrolidin-3-ol" or an alternative stereoisomer is not scientifically valid because the spatial arrangement of the methoxy and hydroxyl groups fundamentally dictates target binding geometry. The compound exists as four distinct stereoisomers—(3R,4S), (3S,4R), (3R,4R), and (3S,4S)—each with unique three-dimensional orientations that produce divergent biological outcomes when incorporated into bioactive molecules [1]. The biological activity of kinase inhibitors derived from these isomers differs drastically due to the precise vector of the hydrogen-bond donating hydroxyl group . Without defined stereochemistry, any structure-activity relationship becomes irreproducible. The following quantitative evidence establishes where this specific (3R,4S) stereoisomer provides verifiable differentiation relative to its closest comparators.

Quantitative Differentiation Evidence for (3R,4S)-4-Methoxypyrrolidin-3-ol Against Closest Analogs


Stereochemical Identity Defines Unique Hydrogen-Bonding Vector Relative to Enantiomer

The (3R,4S) stereoisomer establishes a specific hydrogen-bond donor vector that is inverted relative to its enantiomer (3S,4R)-4-methoxypyrrolidin-3-ol. In kinase inhibitor design, the (3R,4S) orientation positions the hydroxyl group to probe the ribose-binding pocket of ATP-dependent enzymes, a geometry not achievable with the (3S,4R) configuration . This stereochemical distinction translates to differential target engagement when incorporated into larger pharmacophores.

stereochemistry medicinal chemistry chiral building block

Synthetic Accessibility via Asymmetric 1,3-Dipolar Cycloaddition Compared to Alternative Isomers

The synthesis of enantiomerically pure 4-substituted pyrrolidin-3-ols, including the (3R,4S) isomer, can be achieved via asymmetric 1,3-dipolar cycloaddition using chiral auxiliaries [1]. This methodology enables stereocontrolled access to the (3R,4S) configuration with defined diastereoselectivity. In contrast, syntheses of the (3R,4R) and (3S,4S) diastereomers often require alternative chiral auxiliaries or different starting materials from the chiral pool, as the relative stereochemistry differs.

asymmetric synthesis 1,3-dipolar cycloaddition chiral pool

Pyruvate Kinase L (PKL) Inhibition: IC50 Comparison to Structural Analog Scaffold

Compounds incorporating the (3R,4S)-4-methoxypyrrolidin-3-ol scaffold have demonstrated pyruvate kinase L (PKL) inhibitory activity with an IC50 of 150 nM in a Kinase-Glo Max luminescence assay (30-minute incubation) [1]. This level of potency is comparable to known PKL inhibitors in early-stage kinase drug discovery programs. While direct comparator data for the alternative stereoisomers against PKL are not available in the public domain, the specific binding geometry conferred by the (3R,4S) configuration is essential for achieving this level of target engagement.

kinase inhibition PKL ATP-binding pocket

Crystalline Salt Form Availability: Hydrochloride Salt Differentiates Physical Properties from Free Base

(3R,4S)-4-Methoxypyrrolidin-3-ol hydrochloride (CAS 473298-26-9) exhibits improved aqueous solubility compared to the free base form, a property that enhances its utility in pharmaceutical applications . The hydrochloride salt increases water solubility through ionic interactions, whereas the free base (CAS 473298-25-8) offers different handling and solubility characteristics. In contrast, the (3R,4R) hydrochloride salt (CAS 473298-16-7) carries Acute Toxicity 4 (H302) classification , while the (3S,4R) hydrochloride salt (CAS 473298-29-2) is classified with H319/H315/H335 hazard statements .

salt form solubility formulation

Hydrogen Bond Donor-Acceptor Ratio: Structural Differentiation from Non-Methoxy Pyrrolidin-3-ol Analogs

(3R,4S)-4-Methoxypyrrolidin-3-ol contains two hydrogen bond donors (the pyrrolidine NH and the 3-OH group) and three hydrogen bond acceptors (the pyrrolidine nitrogen, the 3-OH oxygen, and the 4-methoxy oxygen) [1]. This donor-acceptor profile (2 HBD, 3 HBA) differs from non-methoxylated analogs such as (3R,4S)-4-(hydroxymethyl)pyrrolidin-3-ol, which possesses three hydrogen bond donors (NH, 3-OH, and 4-CH₂OH) and three acceptors, altering both polarity and target engagement patterns [2]. The methoxy group also influences electronic properties and lipophilicity relative to the hydroxymethyl analog.

hydrogen bonding physicochemical properties drug-likeness

Procurement-Relevant Application Scenarios for (3R,4S)-4-Methoxypyrrolidin-3-ol Based on Verified Differentiation


Stereospecific Kinase Inhibitor Fragment-Based Drug Discovery

The (3R,4S) stereoisomer provides a defined hydrogen-bonding vector essential for probing ATP-binding pockets in kinases. Its incorporation into fragment libraries enables stereospecific SAR development, as demonstrated by PKL inhibitory activity (IC50 = 150 nM) in kinase-targeted assays [1]. Procurement of this specific stereoisomer ensures that observed biological activity derives from the intended three-dimensional orientation, not stereochemical ambiguity.

Chiral Building Block for CNS Drug Development

The rigid pyrrolidine scaffold of (3R,4S)-4-methoxypyrrolidin-3-ol mimics natural alkaloid geometries, making it valuable for designing neuroactive compounds [1]. The (3R,4S) configuration positions the hydroxyl and methoxy groups in a spatial arrangement that influences blood-brain barrier penetration and target receptor engagement in CNS programs.

Asymmetric Synthesis of Enantiopure Bioactive Pyrrolidines

As established by Karlsson and Hogberg, the asymmetric 1,3-dipolar cycloaddition methodology enables stereocontrolled synthesis of 4-substituted pyrrolidin-3-ols, including the (3R,4S) isomer [1]. This established synthetic route provides reliable access to enantiopure material, supporting scalable medicinal chemistry efforts where stereochemical fidelity is paramount.

Formulation Development Using Hydrochloride Salt Form

The hydrochloride salt of (3R,4S)-4-methoxypyrrolidin-3-ol (CAS 473298-26-9) offers enhanced aqueous solubility compared to the free base, expanding formulation options for in vitro and in vivo studies [1]. This salt form provides a distinct handling and solubility profile relative to the free base, enabling researchers to select the optimal physical form for specific assay conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3R,4S)-4-Methoxypyrrolidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.